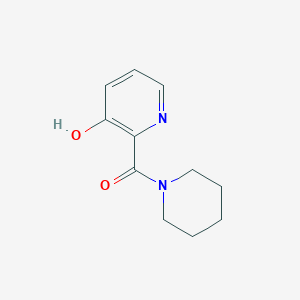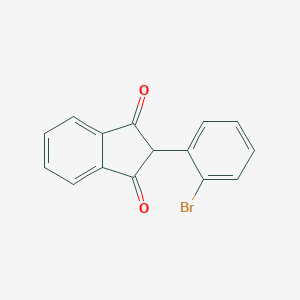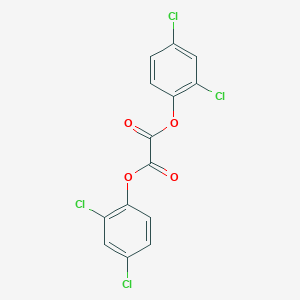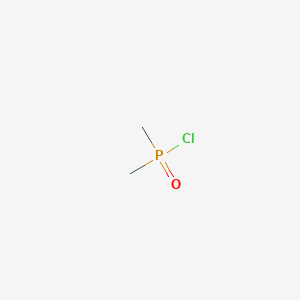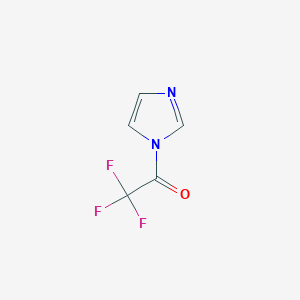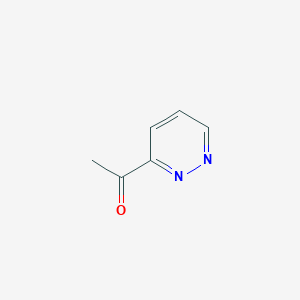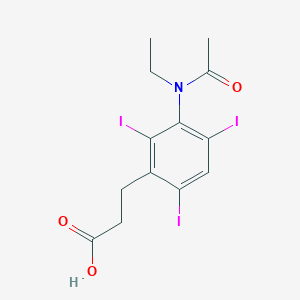
Ioprocemic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ioprocemic acid, with the molecular formula C13H14I3NO3 , is a compound known for its unique structure and properties. It is also referred to as 3-(3-(Acetyl(ethyl)amino)-2,4,6-triiodophenyl)propanoic acid . This compound is characterized by the presence of three iodine atoms, which contribute to its significant molecular weight and distinct chemical behavior.
Vorbereitungsmethoden
The synthesis of ioprocemic acid involves several steps, typically starting with the iodination of a suitable aromatic precursor The reaction conditions often require the use of iodine and a strong oxidizing agent to introduce the iodine atoms into the aromatic ringIndustrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Ioprocemsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Das Vorhandensein von Iodatomen macht sie anfällig für Oxidationsreaktionen, die oft zur Bildung von iodierten Nebenprodukten führen.
Reduktion: Reduktionsreaktionen können Iodatome entfernen, was zu deiodierten Derivaten führt.
Substitution: Der aromatische Ring kann Substitutionsreaktionen eingehen, bei denen die Iodatome unter geeigneten Bedingungen durch andere Substituenten ersetzt werden können. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid.
Wissenschaftliche Forschungsanwendungen
Ioprocemsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird aufgrund ihrer einzigartigen Struktur und Reaktivität als Reagenz in verschiedenen organischen Synthesen verwendet.
Biologie: Ihre iodierte Struktur macht sie nützlich für Radiomarkierungsstudien, bei denen sie verwendet werden kann, um biologische Pfade zu verfolgen.
Medizin: Ioprocemsäure wird aufgrund ihres hohen Iodgehalts für ihre potenzielle Verwendung in der diagnostischen Bildgebung untersucht, insbesondere in Kontrastmitteln für die Röntgenbildgebung.
Wirkmechanismus
Der Mechanismus, durch den Ioprocemsäure ihre Wirkung entfaltet, hängt in erster Linie mit ihrem Iodgehalt zusammen. In der diagnostischen Bildgebung blockieren die Iodatome in Ioprocemsäure Röntgenstrahlen, wodurch die Visualisierung innerer Strukturen ermöglicht wird. Die Wechselwirkung der Verbindung mit biologischen Molekülen kann auch verschiedene biochemische Pfade beeinflussen, obwohl die spezifischen molekularen Ziele und Pfade, die beteiligt sind, noch untersucht werden .
Vergleich Mit ähnlichen Verbindungen
Ioprocemsäure kann mit anderen iodierten Verbindungen wie Iopodinsäure und Iodixanol verglichen werden. Diese Verbindungen weisen Ähnlichkeiten in ihrer Verwendung als Kontrastmittel in der medizinischen Bildgebung aufgrund ihres hohen Iodgehalts auf. Die einzigartige Struktur der Ioprocemsäure, mit ihrer spezifischen Anordnung von Iodatomen und funktionellen Gruppen, bietet in bestimmten Anwendungen deutliche Vorteile. Zum Beispiel kann ihre spezifische Reaktivität und Stabilität sie für bestimmte synthetische oder diagnostische Zwecke besser geeignet machen .
Ähnliche Verbindungen
Iopodinsäure: Eine weitere iodierte Verbindung, die in der medizinischen Bildgebung verwendet wird.
Iodixanol: Ein nicht-ionisches, wasserlösliches Kontrastmittel, das in der Röntgenbildgebung verwendet wird.
Iohexol: Ein weit verbreitetes Kontrastmittel in radiologischen Studien.
Eigenschaften
CAS-Nummer |
1456-52-6 |
|---|---|
Molekularformel |
C13H14I3NO3 |
Molekulargewicht |
612.97 g/mol |
IUPAC-Name |
3-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenyl]propanoic acid |
InChI |
InChI=1S/C13H14I3NO3/c1-3-17(7(2)18)13-10(15)6-9(14)8(12(13)16)4-5-11(19)20/h6H,3-5H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
LLLMGEDYKIIGPY-UHFFFAOYSA-N |
SMILES |
CCN(C1=C(C=C(C(=C1I)CCC(=O)O)I)I)C(=O)C |
Kanonische SMILES |
CCN(C1=C(C=C(C(=C1I)CCC(=O)O)I)I)C(=O)C |
Key on ui other cas no. |
1456-52-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


